

# Solubility Profile of Phosphomycin Disodium Salt: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Phosphomycin disodium salt*

Cat. No.: *B1261671*

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## Introduction

**Phosphomycin disodium salt** is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive overview of the solubility of **phosphomycin disodium salt** in water and various organic solvents, intended for researchers, scientists, and professionals in drug development. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and visual workflows of these protocols.

## Physicochemical Properties

- Molecular Formula:  $C_3H_5Na_2O_4P$
- Molecular Weight: 182.02 g/mol
- Appearance: White to off-white crystalline powder.<sup>[1]</sup>
- CAS Number: 26016-99-9

## Aqueous Solubility

**Phosphomycin disodium salt** exhibits high solubility in aqueous media. It is described as "freely soluble" or "very soluble" in water across multiple sources.<sup>[1][2][3]</sup> This property is

crucial for its intravenous administration and bioavailability.

Table 1: Aqueous Solubility of **Phosphomycin Disodium Salt**

Solubility Value	Temperature	Reference
50 mg/mL	Not Specified	<a href="#">[2]</a> <a href="#">[3]</a>
300 g/L	25 °C	<a href="#">[1]</a>
36 mg/mL	Not Specified	<a href="#">[4]</a>

## Organic Solvent Solubility

The solubility of **phosphomycin disodium salt** in organic solvents is generally poor, ranging from sparingly soluble to practically insoluble. This is a critical consideration for processes such as purification, crystallization, and the development of non-aqueous formulations.

A key study systematically measured the mole fraction solubility of **phosphomycin disodium salt** in several pure organic solvents at temperatures ranging from 283.15 K to 323.15 K.[\[5\]](#) The data from this study are summarized in the tables below. An interesting observation from this research is that the solubility of **phosphomycin disodium salt** in these organic solvents tends to decrease as the temperature increases.[\[5\]](#)

Table 2: Mole Fraction Solubility ( $\times 10^3$ ) of **Phosphomycin Disodium Salt** in Pure Organic Solvents at Various Temperatures (K)[\[5\]](#)

Temperature (K)	Methanol	Ethanol	Propanol	Cyclohexane	Acetone	N,N-dimethylformamide
283.15	1.83	0.89	0.65	0.12	0.25	1.21
288.15	1.75	0.84	0.61	0.11	0.23	1.15
293.15	1.68	0.80	0.58	0.10	0.21	1.09
298.15	1.61	0.76	0.55	0.09	0.20	1.04
303.15	1.55	0.72	0.52	0.08	0.18	0.99
308.15	1.49	0.68	0.49	0.07	0.17	0.94
313.15	1.43	0.65	0.46	0.06	0.16	0.90
318.15	1.38	0.62	0.44	0.05	0.15	0.86
323.15	1.33	0.59	0.42	0.04	0.14	0.82

Qualitative descriptions of solubility in other organic solvents:

- Methylene Chloride: Practically insoluble.[\[1\]](#)
- DMSO: Insoluble.[\[4\]](#)

## Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The two primary methods referenced in the literature for determining the solubility of **phosphomycin disodium salt** are the Static Equilibrium Method (Shake-Flask) and the Laser Monitoring Dynamic Method.

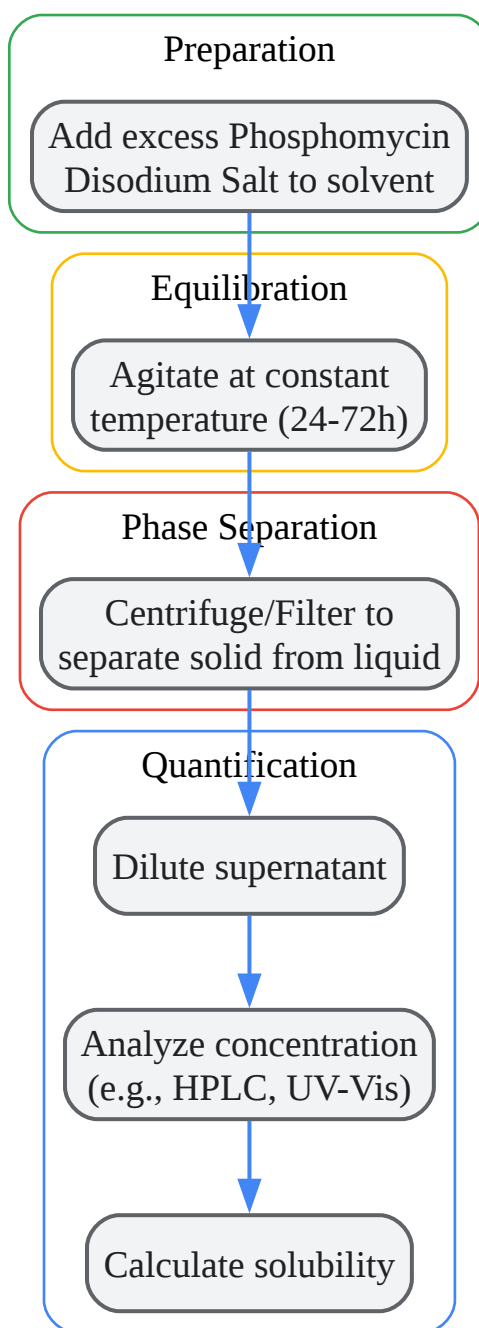
### Static Equilibrium (Shake-Flask) Method

This is a widely accepted and reliable method for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the solid and dissolved phases. The concentration of the dissolved solute in the supernatant is then measured.

#### Detailed Methodology:

- Preparation: Add an excess amount of **phosphomycin disodium salt** to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). A visual excess of the solid should be present throughout the experiment.
- Equilibration: Place the sealed container in a constant temperature shaker or water bath. Agitate the mixture at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established by sampling at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful decantation or filtration using a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to avoid transferring any solid particles.
- Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
- Quantification: Determine the concentration of **phosphomycin disodium salt** in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.
- Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.



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Workflow for the Shake-Flask Solubility Method.

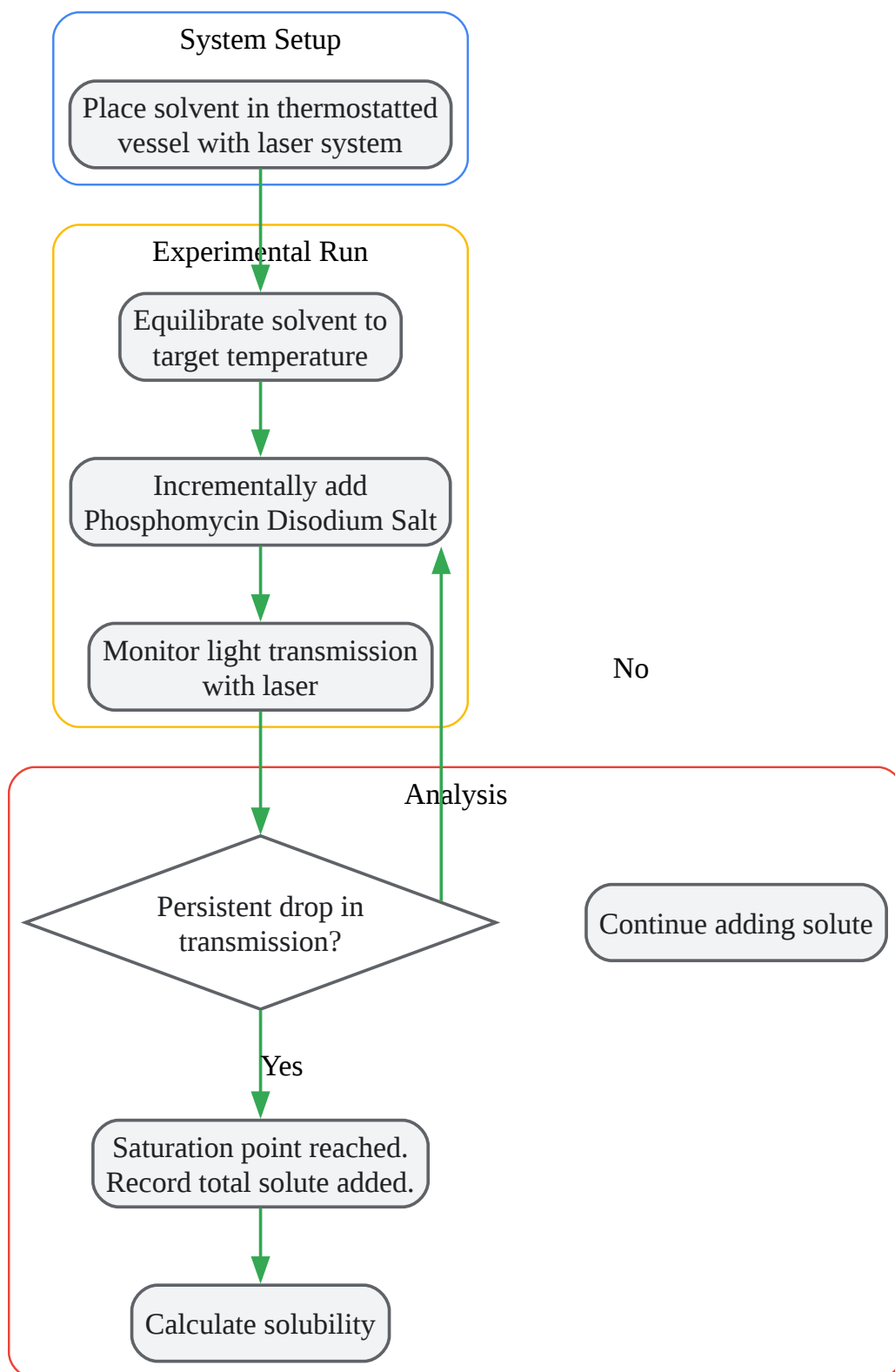
## Laser Monitoring Dynamic Method

This is a more automated and high-throughput method for determining solubility.

Principle: A laser beam is passed through the solvent while the solute is incrementally added. The point at which the solid particles no longer dissolve and cause a persistent scattering of the laser light is detected, indicating saturation.

#### Detailed Methodology:

- **System Setup:** Place a known volume of the solvent in a thermostatically controlled glass vessel equipped with a magnetic stirrer and a laser monitoring system. The laser transmitter and detector are positioned on opposite sides of the vessel.
- **Temperature Equilibration:** Allow the solvent to reach and stabilize at the desired experimental temperature.
- **Titration with Solute:** Incrementally add a precisely weighed amount of **phosphomycin disodium salt** to the stirred solvent.
- **Laser Monitoring:** The laser system continuously monitors the light transmission through the solution. Initially, with the solute dissolving, the light transmission remains high.
- **Saturation Point Detection:** As the solution approaches saturation, the dissolution rate slows down. The saturation point is reached when the addition of a small amount of solute results in a persistent suspension of undissolved particles, causing a significant and stable decrease in light transmission (or an increase in light scattering).
- **Data Analysis:** The total amount of solute added to reach the saturation point is used to calculate the solubility at that specific temperature. The process can be repeated at different temperatures to generate a solubility curve.



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Workflow for the Laser Monitoring Dynamic Method.

## Conclusion

The high aqueous solubility of **phosphomycin disodium salt** is a key characteristic facilitating its clinical use. Conversely, its limited solubility in a range of organic solvents presents both challenges and opportunities for formulation and purification strategies. The choice of an appropriate experimental method for solubility determination, whether the traditional shake-flask method or a more modern dynamic approach, will depend on the specific requirements of the research, including the amount of substance available, the desired throughput, and the required precision. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this important antibiotic.

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